
(1S,3R,5R,7S)-3-(1-Aminoethyl)adamantan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy Rimantadine is a derivative of Rimantadine, an antiviral drug primarily used to treat and prevent influenza A infections. Rimantadine is a cyclic amine and a derivative of adamantane, known for its efficacy in inhibiting the replication of influenza A virus
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Rimantadine typically involves the hydroxylation of Rimantadine. One common method is the catalytic hydroxylation using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective addition of the hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of 3-Hydroxy Rimantadine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and catalysts to optimize yield and purity. The reaction conditions are meticulously controlled to maintain consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy Rimantadine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to Rimantadine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of Rimantadine.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy Rimantadine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential antiviral properties and interactions with biological molecules.
Medicine: Investigated for its efficacy in treating viral infections and its potential as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-Hydroxy Rimantadine is similar to that of Rimantadine. It inhibits the replication of influenza A virus by binding to the M2 transmembrane protein, blocking proton transport and preventing viral uncoating. This action disrupts the viral replication cycle, reducing the severity and duration of the infection .
Comparación Con Compuestos Similares
Amantadine: Another adamantane derivative with antiviral properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Tromantadine: An antiviral agent used to treat herpes simplex virus infections.
Uniqueness: This modification allows for a broader range of chemical transformations and potential therapeutic uses compared to its parent compound, Rimantadine .
Propiedades
Fórmula molecular |
C12H21NO |
|---|---|
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
(5S,7R)-3-(1-aminoethyl)adamantan-1-ol |
InChI |
InChI=1S/C12H21NO/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h8-10,14H,2-7,13H2,1H3/t8?,9-,10+,11?,12? |
Clave InChI |
JVWKHPHTJHFQAN-KTMJHZKESA-N |
SMILES isomérico |
CC(C12C[C@H]3C[C@@H](C1)CC(C3)(C2)O)N |
SMILES canónico |
CC(C12CC3CC(C1)CC(C3)(C2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


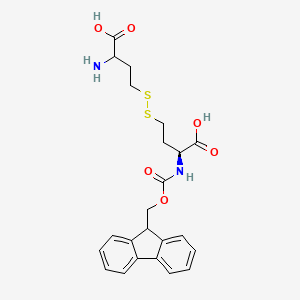
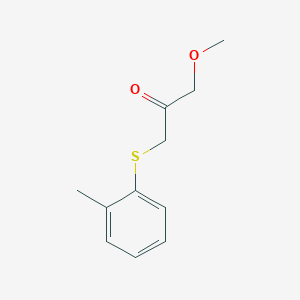
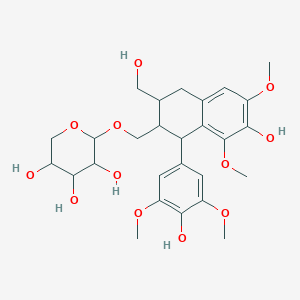



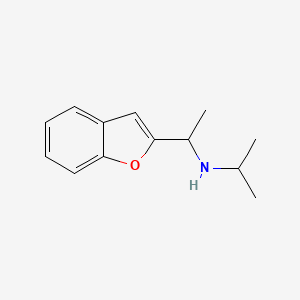
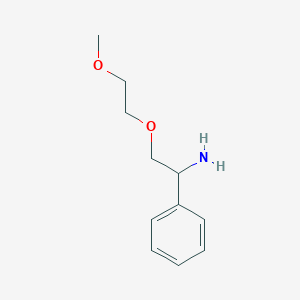
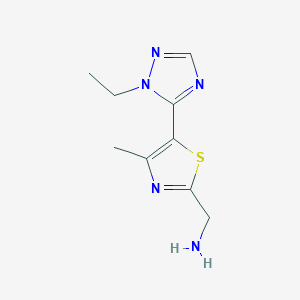
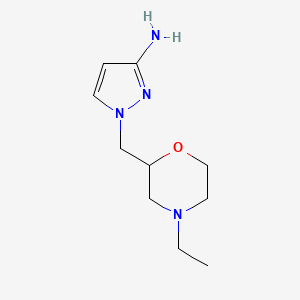
![Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B13645125.png)
![5,6-Diamino-2-ethyl-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B13645130.png)


